N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)alaninamide
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Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)alaninamide, with the chemical formula C17H27N3O8S2, is a compound of interest in both research and industrial applications. It belongs to the class of propanamides and exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves several steps One common approach is the condensation of 3,4-dimethoxybenzaldehyde with glycine ethyl ester, followed by sulfonylation using an appropriate reagent
Reaction Conditions::- Condensation: 3,4-dimethoxybenzaldehyde reacts with glycine ethyl ester in the presence of a suitable base.
- Sulfonylation: The sulfonylation step typically employs a sulfonyl chloride reagent.
- 2-Methoxyethyl Group Introduction: This step involves the use of an alkylating agent under mild conditions.
Industrial Production:: Industrial-scale production methods may vary, but the key steps remain consistent. Optimization of reaction conditions and purification processes ensures efficient production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or alkyl groups.
Sulfonylation: Sulfonyl chlorides (e.g., methanesulfonyl chloride) are commonly used.
Reduction: Hydrogenation with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. Sulfonylation yields the target compound, while reduction or substitution leads to related derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or enzyme inhibition.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of specialized materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-ethyl-N~2~-(3-methoxybenzy) and related derivatives . The uniqueness of our compound lies in its specific combination of functional groups and substituents.
Properties
Molecular Formula |
C14H22N2O6S |
---|---|
Molecular Weight |
346.40 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C14H22N2O6S/c1-10(14(17)15-7-8-20-2)16-23(18,19)11-5-6-12(21-3)13(9-11)22-4/h5-6,9-10,16H,7-8H2,1-4H3,(H,15,17) |
InChI Key |
XTWXTMQEZVZMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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